"solubility and stability of 2-ethylthiomorpholine-4-carbaldehyde"
"solubility and stability of 2-ethylthiomorpholine-4-carbaldehyde"
An In-depth Technical Guide to the Solubility and Stability of 2-Ethylthiomorpholine-4-carbaldehyde
Abstract
This technical guide provides a comprehensive framework for the characterization of 2-ethylthiomorpholine-4-carbaldehyde, a molecule of interest in contemporary drug discovery and development. Recognizing the scarcity of public-domain data on this specific entity, this document outlines the fundamental principles and detailed experimental protocols required to rigorously assess its aqueous and organic solubility, as well as its chemical stability under various stress conditions. The methodologies described herein are grounded in international regulatory standards, including ICH guidelines, to ensure that the data generated is robust, reliable, and suitable for regulatory submissions. This guide is intended for researchers, formulation scientists, and analytical chemists involved in the preclinical and early-phase development of new chemical entities.
Introduction to 2-Ethylthiomorpholine-4-carbaldehyde
2-Ethylthiomorpholine-4-carbaldehyde is a substituted morpholine derivative. The morpholine ring is a common scaffold in medicinal chemistry, known for its favorable physicochemical properties and metabolic stability.[1] The introduction of an ethylthio group at the 2-position and a carbaldehyde at the 4-position (the nitrogen atom) creates a unique molecule with specific steric and electronic features that may confer desirable pharmacological activity.
The molecular structure consists of a six-membered morpholine ring containing both an ether and a secondary amine functionality (in the parent morpholine).[1] In this case, the nitrogen is acylated to form a carbaldehyde, and a sulfur atom is incorporated into the ring at the position opposite the nitrogen, with an ethyl group attached.
Chemical Structure:
-
IUPAC Name: 2-ethylthiomorpholine-4-carbaldehyde
-
CAS Number: 30188-23-9[2]
-
Molecular Formula: C₇H₁₃NOS[2]
-
Molecular Weight: 159.25 g/mol [2]
-
SMILES: CCC1CN(CCS1)C=O[2]
Below is a diagram illustrating the logical workflow for the characterization of a new chemical entity like 2-ethylthiomorpholine-4-carbaldehyde.
Caption: Workflow for Physicochemical Characterization.
Solubility Determination: A Cornerstone of Developability
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor aqueous solubility can lead to low absorption and erratic in vivo performance. Understanding the solubility of 2-ethylthiomorpholine-4-carbaldehyde in various media is therefore essential for formulation development.[3]
Theoretical Considerations: Structure-Solubility Relationship
The solubility of 2-ethylthiomorpholine-4-carbaldehyde is governed by its molecular structure.[3]
-
Morpholine Moiety: The morpholine ring, with its ether linkage and the nitrogen of the carbaldehyde, can act as a hydrogen bond acceptor, which would suggest some degree of aqueous solubility.[1]
-
Ethylthio Group: The ethylthio group introduces a degree of lipophilicity, which may enhance solubility in non-polar organic solvents.
-
Carbaldehyde Group: The polar carbaldehyde group can also participate in hydrogen bonding as an acceptor, potentially contributing to solubility in protic solvents.[3]
The interplay of these functional groups will dictate the overall solubility profile. A systematic evaluation across a range of solvents with varying polarities is necessary to construct a comprehensive profile.
Experimental Protocols for Solubility Measurement
2.2.1. Thermodynamic (Equilibrium) Solubility
This method determines the true equilibrium solubility of the compound and is considered the gold standard.
Protocol:
-
Preparation: Add an excess amount of 2-ethylthiomorpholine-4-carbaldehyde to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated based on the measured concentration in the saturated solution.
2.2.2. pH-Dependent Aqueous Solubility
For ionizable compounds, solubility can be highly dependent on the pH of the aqueous medium. While 2-ethylthiomorpholine-4-carbaldehyde is not expected to be strongly ionizable, it is prudent to assess its solubility across a physiologically relevant pH range.
Protocol:
-
Buffer Preparation: Prepare a series of buffers covering a pH range from approximately 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Solubility Determination: Perform the thermodynamic solubility protocol described above in each of these buffers.
-
Data Analysis: Plot the measured solubility as a function of pH to generate a pH-solubility profile.
Data Presentation: Solubility Profile
The results of the solubility studies should be tabulated for clarity and ease of comparison.
Table 1: Thermodynamic Solubility of 2-Ethylthiomorpholine-4-carbaldehyde
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Analytical Method |
| Purified Water | 25 | [Insert Data] | HPLC-UV |
| Purified Water | 37 | [Insert Data] | HPLC-UV |
| PBS (pH 7.4) | 37 | [Insert Data] | HPLC-UV |
| 0.1 M HCl | 37 | [Insert Data] | HPLC-UV |
| Ethanol | 25 | [Insert Data] | HPLC-UV |
| Acetone | 25 | [Insert Data] | HPLC-UV |
| Dichloromethane | 25 | [Insert Data] | HPLC-UV |
Stability Assessment: Ensuring Product Quality and Safety
Stability testing is a crucial component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] These studies are essential for determining appropriate storage conditions and establishing a retest period or shelf life.[5]
Forced Degradation (Stress) Studies
Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6][7] This information is vital for developing stability-indicating analytical methods.[8] The typical stress conditions applied are hydrolysis, oxidation, photolysis, and thermal stress.[9]
Caption: Forced Degradation Study Workflow.
3.1.1. Protocol for Forced Degradation
The goal is to achieve 5-20% degradation of the active substance to ensure that degradation products are formed at detectable levels.[10]
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M to 1 M hydrochloric acid.[8] The solution may be heated (e.g., at 60°C) for a defined period. Samples should be taken at various time points (e.g., 2, 4, 8, 24 hours), neutralized, and analyzed.
-
Base Hydrolysis: Similar to acid hydrolysis, but using 0.1 M to 1 M sodium hydroxide.[8]
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature. Monitor the reaction over time.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber. A sample with elevated humidity (e.g., 75% RH) should also be included.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions to exclude the effects of temperature.
3.1.2. Analytical Methodology
A stability-indicating analytical method, typically a reverse-phase HPLC method with a photodiode array (PDA) detector and mass spectrometry (MS) detector, is required.
-
Method Development: The chromatographic method must be capable of separating the main peak (2-ethylthiomorpholine-4-carbaldehyde) from all process-related impurities and any degradation products formed during the stress studies.
-
Peak Purity: Peak purity analysis using the PDA detector should be performed to ensure that the main peak is not co-eluting with any degradants.
-
Mass Balance: The sum of the assay of the main compound and the levels of all degradation products should remain constant throughout the study to ensure that all significant degradants are being detected.
Formal Stability Studies
Formal stability studies are conducted on at least three primary batches of the drug substance to establish a retest period.[11] The studies are performed under long-term, intermediate, and accelerated storage conditions as defined by ICH guidelines.[5][11]
Table 2: ICH Conditions for Formal Stability Studies
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Protocol:
-
Packaging: The drug substance should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[11]
-
Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[11]
-
Tests: Stability-indicating tests should be performed at each time point, including appearance, assay, and purity (degradation products).
Analytical Techniques for Characterization
The quantification of morpholine and its derivatives often requires robust analytical methods due to their potential volatility and the need for high sensitivity.[12]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity and stability testing. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection is suitable if the molecule possesses a chromophore.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For certain volatile impurities or if the compound is amenable to GC analysis, GC-MS can be a powerful tool.[13] Derivatization may be necessary to improve the volatility and chromatographic behavior of morpholine-containing compounds.[12][13]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is invaluable for the structural elucidation of unknown degradation products and for quantifying low-level impurities.
Conclusion
While specific solubility and stability data for 2-ethylthiomorpholine-4-carbaldehyde are not yet widely published, this guide provides the scientific rationale and detailed experimental frameworks necessary to generate this critical information. A systematic approach, beginning with solubility screening and progressing through forced degradation and formal stability studies, will yield a comprehensive understanding of the molecule's physicochemical properties. The data generated through these protocols will be instrumental in guiding formulation development, establishing appropriate storage and handling procedures, and ensuring the quality, safety, and efficacy of any potential drug product.
References
- Vertex AI Search. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
- EDREX. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
- PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
- Omori UK. (2025). Key Guidelines for Stability Testing of Pharmaceutical Products.
- ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- LinkedIn. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- BenchChem. (2025). Application Notes and Protocols for the Quantification of Morpholine Derivatives.
- Journal of Drug Delivery and Therapeutics. (2018). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS.
- European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
- PMC. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
- Molport. (n.d.). 2-ethylthiomorpholine-4-carbaldehyde | 30188-23-9 | Buy Now.
- BenchChem. (2025). Quinoline-4-carbaldehyde Solubility in Organic Solvents: An In-depth Technical Guide.
- HMDB. (n.d.). MORPHOLINE.
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. 2-ethylthiomorpholine-4-carbaldehyde | 30188-23-9 | Buy Now [molport.com]
- 3. benchchem.com [benchchem.com]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
- 7. pharmainfo.in [pharmainfo.in]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. omoriuk.co.uk [omoriuk.co.uk]
- 10. resolvemass.ca [resolvemass.ca]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
